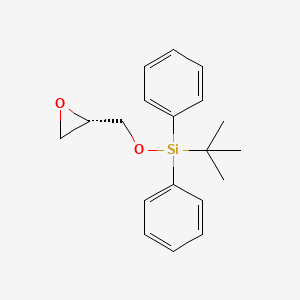
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane is a chiral organosilicon compound that features an oxirane (epoxide) ring, a tert-butyl group, and two phenyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane typically involves the reaction of (S)-glycidol with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the oxirane ring. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification of the compound to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom or the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of diols or epoxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted silanes or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane has several applications in scientific research:
Organic Synthesis: Used as a chiral building block for the synthesis of complex molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Polymer Chemistry: Utilized in the synthesis of polymers with specific functionalities.
Wirkmechanismus
The mechanism of action of (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane involves the reactivity of the oxirane ring and the silicon atom The oxirane ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl(oxiran-2-ylmethoxy)dimethylsilane
- tert-butyl(oxiran-2-ylmethoxy)diphenylsilane
- tert-butyl(oxiran-2-ylmethoxy)triethylsilane
Uniqueness
(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane is unique due to its chiral nature and the presence of both the oxirane ring and the bulky tert-butyl group. This combination of features makes it particularly useful in asymmetric synthesis and as a precursor for the development of chiral materials and bioactive compounds.
Eigenschaften
Molekularformel |
C19H24O2Si |
|---|---|
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
tert-butyl-[[(2S)-oxiran-2-yl]methoxy]-diphenylsilane |
InChI |
InChI=1S/C19H24O2Si/c1-19(2,3)22(21-15-16-14-20-16,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3/t16-/m0/s1 |
InChI-Schlüssel |
OFXJIOVCMVBKRJ-INIZCTEOSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CO3 |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


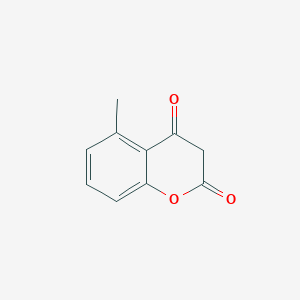
![ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13900545.png)
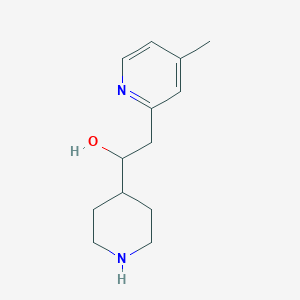
![2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13900555.png)
![tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13900561.png)
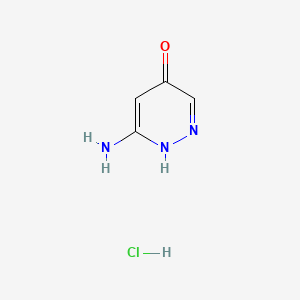
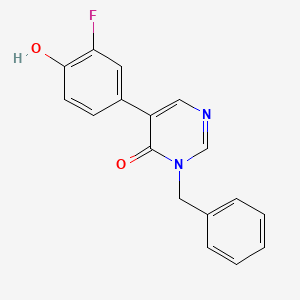
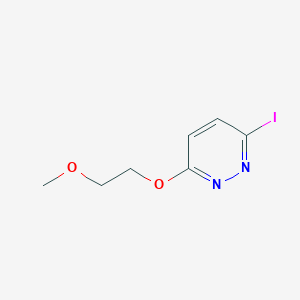
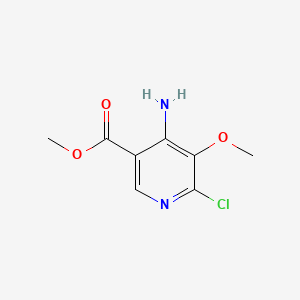
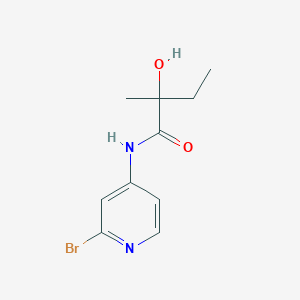
![Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)
![(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide](/img/structure/B13900603.png)
![tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13900604.png)

